
3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is a complex organic compound that combines the structural features of a coumarin, a triazole, and an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Azide-Alkyne Cycloaddition: The triazole ring is formed through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This step involves the reaction of an azide-functionalized coumarin with an alkyne-functionalized aniline derivative.
Reduction of Nitro Group: If the starting aniline derivative contains a nitro group, it can be reduced to an amino group using common reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the inherent fluorescence of the coumarin moiety. It can be used to label biomolecules and track their interactions in live cells.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. The triazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(4-Nitrophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Similar structure but with a nitro group instead of an amino group.
3-(4-(4-Hydroxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Contains a hydroxy group instead of an amino group.
3-(4-(4-Methylphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Contains a methyl group instead of an amino group.
Uniqueness
The presence of the amino group in 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one makes it unique compared to its analogs. The amino group can participate in additional hydrogen bonding and can be further modified to introduce other functional groups, enhancing its versatility in various applications.
This compound’s combination of a coumarin, a triazole, and an aniline derivative makes it a valuable molecule for research and industrial applications, offering a wide range of chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C17H12N4O2 |
|---|---|
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
3-[4-(4-aminophenyl)triazol-1-yl]chromen-2-one |
InChI |
InChI=1S/C17H12N4O2/c18-13-7-5-11(6-8-13)14-10-21(20-19-14)15-9-12-3-1-2-4-16(12)23-17(15)22/h1-10H,18H2 |
Clave InChI |
JIPFEFDSTNRFOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)N3C=C(N=N3)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


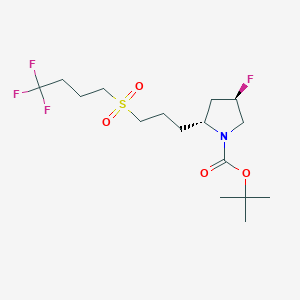
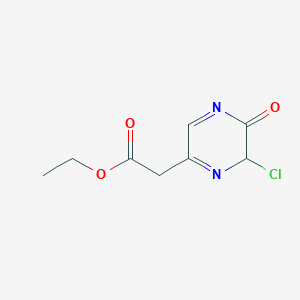
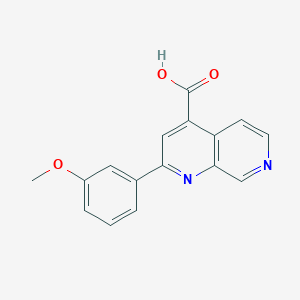
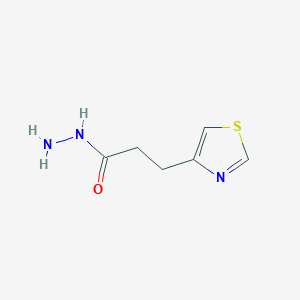

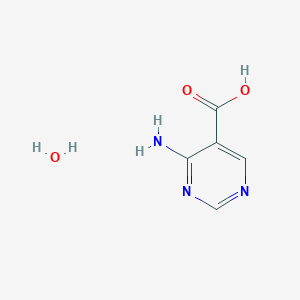





![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)


